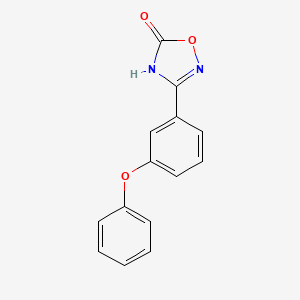

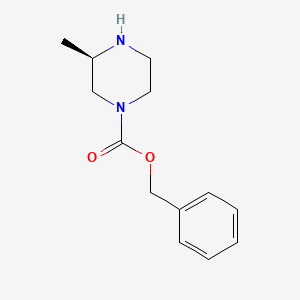

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” were not found, related compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

The compound 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one belongs to the class of 1,3,4-oxadiazole derivatives, which have attracted significant interest due to their broad spectrum of biological activities. The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, is notable for its occurrence in various molecules with therapeutic potential. These derivatives demonstrate a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, antihypertensive, antiparasitic, and antiviral effects. Their peculiar structure facilitates effective binding with different enzymes and receptors in biological systems, leading to diverse bioactivities. The versatility of 1,3,4-oxadiazole derivatives is underscored by their applications in medicinal chemistry for the treatment of various ailments, underscoring their significant development value (Verma et al., 2019).

Metal-Ion Sensing and Photoluminescence

Beyond pharmacological activities, 1,3,4-oxadiazole derivatives exhibit promising applications in material science, such as metal-ion sensing and development of photoluminescent materials. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for developing chemosensors. These applications extend the utility of 1,3,4-oxadiazole compounds beyond pharmacology into areas like analytical chemistry and materials science, highlighting their broad applicability and potential for innovation in various fields (Sharma et al., 2022).

Synthesis and Drug Development

The synthesis of 1,3,4-oxadiazole derivatives and their exploration for drug development remains a focal area of research. These compounds have been identified as potential scaffolds for the design of new therapeutic agents, thanks to their diverse biological activities and the ability to act as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters. The exploration of 1,3,4-oxadiazole cores in drug development is driven by their efficacy and reduced toxicity, presenting a promising avenue for creating more effective medicinal agents (Rana et al., 2020).

Antimicrobial Properties

Recent research has underscored the antimicrobial properties of 1,3,4-oxadiazole derivatives, highlighting their potential as novel antimicrobial agents. The development of new structures containing the 1,3,4-oxadiazole ring has shown promise in overcoming antimicrobial resistance, a growing global health concern. The activity of these compounds often surpasses that of existing antibiotics, indicating their potential as effective drugs for treating microbial infections (Glomb & Świątek, 2021).

properties

IUPAC Name |

3-(3-phenoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-15-13(16-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZAZNYRCRSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)

![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)